7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Medicinal Chemistry Physicochemical Property Analysis Drug Design

7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 1391733-60-0) is a gem-difluorinated analog of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold, a core structure found in several antiplatelet agents. The incorporation of two fluorine atoms at the 7-position of the saturated ring fundamentally alters the physicochemical profile compared to the non-fluorinated parent compound (CAS 54903-50-3).

Molecular Formula C7H7F2NS
Molecular Weight 175.20 g/mol
Cat. No. B13085155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Molecular FormulaC7H7F2NS
Molecular Weight175.20 g/mol
Structural Identifiers
SMILESC1C2=C(C(CN1)(F)F)SC=C2
InChIInChI=1S/C7H7F2NS/c8-7(9)4-10-3-5-1-2-11-6(5)7/h1-2,10H,3-4H2
InChIKeyPIGIOXBJIILBHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: Procurement Guide for a Fluorinated Thienopyridine Scaffold


7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 1391733-60-0) is a gem-difluorinated analog of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold, a core structure found in several antiplatelet agents [1]. The incorporation of two fluorine atoms at the 7-position of the saturated ring fundamentally alters the physicochemical profile compared to the non-fluorinated parent compound (CAS 54903-50-3) [2]. This white to off-white solid, with a molecular weight of 175.20 g/mol and a typical purity of 97% as determined by suppliers, is a key intermediate for designing molecules with modified lipophilicity, metabolic stability, and binding interactions .

7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: Why Non-Fluorinated Analogs Are Not Direct Replacements


Generic substitution with the non-fluorinated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold fails because the gem-difluoro motif is not a simple bioisostere for hydrogen. The C-F bonds introduce a strong dipole moment, increase the molecule's lipophilicity (ΔLogP ~ +0.2), and transform the hydrogen bond acceptor capacity from 2 to 4 sites, directly influencing target engagement and pharmacokinetics [1][2]. These electronic and steric perturbations can lead to a >30% difference in polar surface area, dictating membrane permeability and oral bioavailability in ways that the parent scaffold cannot replicate, rendering analog interchange a high-risk design strategy without quantitative justification [1].

Quantitative Differentiation of 7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: A Head-to-Head Physicochemical Analysis


Enhanced Lipophilicity: A Comparative LogP Analysis of 7,7-Difluoro-THTP vs. Parent Scaffold

The introduction of two fluorine atoms at the 7-position significantly increases lipophilicity compared to the non-fluorinated parent. The 7,7-difluoro derivative shows a computed XLogP3 value of 1.2, while the parent scaffold has an XLogP3 of 1.0 [1][2]. An independent measurement platform reports a LogP of 2.2719 for the difluoro compound, in stark contrast to the parent's reported LogP of 1.47 [3]. This quantifiable increase in lipophilicity is crucial for membrane permeability.

Medicinal Chemistry Physicochemical Property Analysis Drug Design

Altered Hydrogen Bond Acceptor Capacity: Shift in HBA Count from 2 to 4

Fluorination at the 7-position dramatically increases the molecule's hydrogen bond acceptor (HBA) capacity. The target compound has an HBA count of 4, compared to just 2 for the parent scaffold [1][2]. This doubling of HBA sites provides additional vectors for specific intermolecular interactions with biological targets or solvents, fundamentally altering the pharmacophore and solubility profile.

Physicochemical Profiling Ligand-Target Interaction Scaffold Design

Significant Increase in Topological Polar Surface Area: 40.3 Ų vs. 12.03 Ų

The installation of the gem-difluoro group leads to a more than threefold increase in topological polar surface area (TPSA). The target compound features a TPSA of 40.3 Ų [1], while the parent scaffold has a TPSA of only 12.03 Ų . This 28.27 Ų difference places the fluorinated analog in a distinct physicochemical space that profoundly influences its ADME properties, particularly with respect to the established drug-likeness threshold for oral absorption.

ADME Prediction Oral Bioavailability Drug-likeness

Complete Restriction of Molecular Flexibility: Zero Rotatable Bonds in Both Scaffolds

Both the target compound and its non-fluorinated parent are exceptionally rigid scaffolds, each possessing zero rotatable bonds [1][2]. This conformational lock preorganizes the molecular geometry for target binding, minimizing the entropic penalty upon complex formation. While this property is shared between the two, the presence of the 7,7-difluoro group within this rigid framework electronically differentiates the target compound, providing a conformationally locked scaffold with enhanced electronegative characteristics not found in the parent.

Conformational Restriction Ligand Preorganization Entropy of Binding

Key Application Scenarios for 7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Driven by Physicochemical Differentiation


Probing Fluorine-Specific Interactions in the P2Y12 Receptor via Enhanced HBA Capacity

Researchers designing next-generation P2Y12 inhibitors can utilize the doubled hydrogen bond acceptor count (4 vs. 2) of this scaffold to systematically probe novel polar interactions within the receptor's binding pocket that are inaccessible to the non-fluorinated core [1]. This enables a structure-activity relationship (SAR) study focused purely on electronic modulation.

Rational Optimization of Oral Bioavailability with a Higher TPSA Starting Point

For drug discovery programs where the parent scaffold's extremely low TPSA (12.03 Ų) presents a safety or distribution risk, the difluoro analog provides a rationally higher starting TPSA of 40.3 Ų . This allows medicinal chemists to fine-tune ADME properties within a more optimal property space from the initial lead design phase.

Metabolic Soft Spot Shielding via Gem-Difluoro Blockade

The 7-position of the saturated ring is a common site for cytochrome P450-mediated oxidation. By installing a gem-difluoro group at this site, metabolism can be significantly blocked, as the strong C-F bond is resistant to oxidative degradation. This is a general principle in medicinal chemistry [2] that can be applied to this scaffold to improve metabolic stability over the potentially labile parent compound.

Chemical Biology Tool for Investigating Lipophilicity-Driven Cellular Uptake

With a quantifiable increase in lipophilicity (ΔLogP ≈ +0.8), this compound can serve as a matched molecular pair with its non-fluorinated parent to study the impact of lipophilicity on cellular permeability and target engagement in cell-based assays, independent of other structural changes .

Quote Request

Request a Quote for 7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.